4-Amino-2'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4-Amino-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 2’-position, and a carbonitrile group at the 3-position of the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction, while the carbonitrile group can be introduced through cyanation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, followed by functional group modifications under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-Amino-2’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the methyl and carbonitrile groups, making it less versatile in terms of functionalization.
2-Aminobiphenyl: Similar structure but with the amino group at a different position, leading to different chemical properties.
4’-Amino-[1,1’-biphenyl]-4-carbonitrile: Similar but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 4-Amino-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-(2-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRMLZGMGMEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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